
Propargyl-PEG4-amine
Overview
Description
Propargyl-PEG4-amine (CAS: 1013921-36-2) is a bifunctional polyethylene glycol (PEG) derivative featuring a propargyl group at one terminus and an amine group at the other, connected by a tetraethylene glycol (PEG4) spacer. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . This compound is highly reactive due to its terminal alkyne (propargyl) group, which participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and its amine group, which enables conjugation with carboxylates or other electrophilic moieties .
Key properties include:
- Solubility: Soluble in DMSO, DMF, DCM, and other organic solvents .
- Stability: Requires storage at -20°C in dry, dark conditions to prevent degradation .
- Applications: Widely used in bioconjugation, PROTAC (proteolysis-targeting chimera) synthesis, nanoparticle surface modification, and biological imaging .
Preparation Methods
Synthetic Routes to Propargyl-PEG4-amine
The synthesis of this compound involves sequential functionalization of PEG backbones with propargyl and amine groups. Two primary strategies dominate industrial and academic settings: (1) cyanohydrin intermediate hydrolysis and (2) direct coupling of pre-functionalized PEG derivatives.
Cyanohydrin Hydrolysis-Based Synthesis
A scalable method reported by ACS Publications involves HSO-catalyzed hydrolysis of propargylated and PEGylated cyanohydrins . The process begins with monotritylated oligoethylene glycol (OEG) intermediates to ensure regioselective propargylation:
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Monotritylation of OEGs : OEGs with 1–4 ethylene glycol units (e.g., triethylene glycol) are desymmetrized using trityl chloride, yielding monotritylated OEGs (7b–e ) in >92% yield .
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Propargylation : The trityl-protected OEGs undergo propargylation with propargyl alcohol under acidic conditions, forming propargylated intermediates (11b–e ) .
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Cyanohydrin Formation : Reaction with potassium cyanide (KCN) in aqueous acetic acid generates cyanohydrin derivatives (5 ), which are subsequently hydrolyzed to α-hydroxy acids using HSO .
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Amine Introduction : The hydroxyl group of the α-hydroxy acid is converted to an amine via Mitsunobu reaction or reductive amination, yielding this compound .
Key Reaction Conditions :
This method achieves an overall yield of 60–70% but requires rigorous purification to remove ditritylated byproducts .
Direct Coupling of Pre-Functionalized PEG Derivatives
Commercial suppliers like MedChemExpress and Creative Biolabs employ modular synthesis using pre-made PEG-amine and propargyl building blocks :
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PEG-4-Amine Activation : The terminal amine of PEG4-amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during propargylation .
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Propargyl Group Introduction : The protected PEG4-amine reacts with propargyl bromide or propargyl mesylate in the presence of a base (e.g., KCO) to form Propargyl-PEG4-Boc .
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), yielding this compound .
Advantages :
Optimization of Reaction Parameters
Solubility and Reaction Medium
This compound’s solubility in aqueous and organic solvents critically impacts yield. DMSO at 50 mg/mL (216.18 mM) is optimal for CuAAC reactions, while THF or dichloromethane (DCM) is preferred for amine coupling .
Catalytic Systems
Copper(I) iodide (CuI) and tris(benzyltriazolylmethyl)amine (TBTA) enhance CuAAC efficiency when conjugating azide-functionalized molecules . For amine reactions, N-hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC) are used to activate carboxylic acids .
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for validating purity (>95%) . Key NMR signals include:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 232.3 [M+H] .
Industrial-Scale Production
Custom Synthesis Services
MedChemExpress offers bulk synthesis under GMP-like conditions, emphasizing:
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Quality Control : Batch-to-batch consistency via LC-MS and FTIR .
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Storage : -20°C in amber vials to prevent alkyne oxidation .
Yield and Cost Considerations
Parameter | Cyanohydrin Method | Direct Coupling |
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Overall Yield | 60–70% | 80–85% |
Purity | 90–95% | 95–99.7% |
Cost per Gram | $150–$200 | $300–$400 |
The direct coupling method, while costlier, is preferred for high-purity applications like ADC development .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with activated N-hydroxysuccinimide esters and carboxylic acids to form stable amide bonds.
Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Reductive Amination: The amine group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Activated N-hydroxysuccinimide Esters: React with the amine group to form amide bonds.
Reducing Agents: Used in reductive amination reactions to convert carbonyl groups into amines.
Major Products:
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with activated N-hydroxysuccinimide esters and carboxylic acids.
Scientific Research Applications
Bioconjugation
Propargyl-PEG4-amine is extensively employed in bioconjugation techniques, which involve the covalent attachment of biomolecules to surfaces or other molecules. This compound's alkyne group enables efficient reactions through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method.
Key Benefits:
- Specificity : Allows for targeted attachment of biomolecules such as proteins and peptides.
- Stability : The resulting triazole linkage is highly stable and resistant to hydrolysis and oxidation.
Table 1: Applications in Bioconjugation
Application Type | Description |
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Antibody Conjugation | Enhances specificity and efficacy of therapeutic antibodies by linking them to drug molecules. |
Protein Labeling | Used for tracking and studying protein interactions within cells. |
Surface Modification | Modifies surfaces for improved biocompatibility and functionality in biomedical devices. |
Drug Delivery Systems
This compound plays a crucial role in the development of advanced drug delivery systems. Its PEG component enhances solubility and bioavailability, while the propargyl group allows for precise conjugation with targeting ligands.
Key Applications:
- PEGylation : Attaching PEG chains to therapeutic agents increases their circulation time and reduces immunogenicity.
- Nanoparticle Formation : Facilitates the creation of nanoparticles that can deliver drugs more effectively to specific tissues.
Table 2: Drug Delivery Applications
Delivery System Type | Description |
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PEGylated Liposomes | Increases stability and reduces clearance rate from circulation. |
Targeted Nanoparticles | Enhances delivery efficacy by conjugating targeting ligands to nanoparticles. |
Material Science
In material science, this compound is used to develop new materials with enhanced properties. Its ability to form stable linkages through click chemistry makes it ideal for creating functional coatings and polymer networks.
Key Uses:
- Surface Coatings : Improves the functional properties of surfaces for biomedical applications.
- Polymer Synthesis : Acts as a building block for synthesizing complex polymer architectures.
Table 3: Material Science Applications
Application Type | Description |
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Functional Coatings | Provides biocompatible surfaces for implants and devices. |
Polymer Networks | Enables the synthesis of hydrogels with tailored mechanical properties for various applications. |
Case Study 1: Targeted Drug Delivery
A study demonstrated the use of this compound in creating targeted liposomal formulations for cancer therapy. By conjugating specific ligands to the liposomes via click chemistry, researchers achieved enhanced targeting of tumor cells, significantly improving therapeutic efficacy while minimizing side effects.
Case Study 2: Protein Interaction Studies
In another research project, this compound was utilized to label proteins within living cells. The covalent modification allowed scientists to track protein localization and interactions over time, providing insights into cellular processes such as signaling pathways and metabolic regulation.
Mechanism of Action
The mechanism of action of Propargyl-PEG4-amine involves its reactive functional groups. The amine group can form stable amide bonds with carboxylic acids and activated N-hydroxysuccinimide esters, while the propargyl group can undergo click chemistry reactions with azide-bearing compounds to form triazole linkages . These reactions enable the compound to be used in various bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Propargyl-PEG4-amine belongs to a family of alkyne-terminated PEG-amine derivatives. Variations in PEG chain length and functional groups significantly impact their physicochemical properties and applications. Below is a detailed comparison:
Propargyl-PEGn-amine Homologs
Key Observations :
- Solubility : Longer PEG chains (e.g., PEG4–PEG9) improve water solubility and biocompatibility, making them suitable for in vivo applications .
- Steric Effects : Shorter chains (PEG1–PEG3) minimize steric hindrance, favoring reactions with sterically constrained targets .
- Thermodynamic Stability : PEG4–PEG9 derivatives exhibit superior stability in physiological conditions compared to shorter homologs .
Functional Group Variants
This compound can be compared to other PEG4 derivatives with distinct terminal groups:
Critical Differences :
- Reactivity : this compound’s alkyne-amine duality supports orthogonal conjugation strategies, whereas NHS esters or maleimides target specific functional groups .
- Stability : Maleimide derivatives are prone to hydrolysis, whereas propargyl-amine derivatives are more stable under ambient conditions .
Bioconjugation Efficiency
Studies indicate that this compound outperforms shorter homologs (PEG1–PEG3) in coupling reactions with bulky biomolecules (e.g., antibodies) due to its optimal balance of flexibility and solubility. For example, in PROTAC synthesis, PEG4 spacers enhance ternary complex formation between target proteins and E3 ligases .
Nanotechnology
This compound is preferred for gold nanoparticle (AuNP) functionalization over PEG2 or PEG3 analogs, as its longer chain reduces aggregation and improves colloidal stability in biological media .
Pharmacokinetics
In vivo studies show that PEG4–PEG9 derivatives prolong circulation half-life compared to shorter chains. For instance, PEG4-conjugated drugs exhibit a 3-fold increase in plasma half-life relative to PEG2 counterparts .
Biological Activity
Propargyl-PEG4-amine is a bifunctional polyethylene glycol (PEG) derivative that contains a propargyl group and an amine group. This compound has garnered attention in the fields of bioconjugation, drug delivery, and biomedical applications due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
This compound is characterized by its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which are crucial for bioconjugation applications. The amine group in this compound can react with various electrophiles, such as carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, facilitating the attachment of biomolecules .
Target of Action:
this compound primarily acts as a linker in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The propargyl group allows for covalent modification of target proteins through click chemistry, altering their function and interactions.
Biochemical Pathways:
The compound influences several cellular processes by modifying biomolecules. Its ability to form covalent bonds can impact cell signaling pathways, gene expression, and metabolic processes. For example, it can be used to label proteins for tracking their localization and interactions within cells.
Pharmacokinetics:
As a PEG-based compound, this compound exhibits good solubility and stability, enhancing its bioavailability. This characteristic is essential for effective drug delivery systems where prolonged circulation time in biological systems is desired.
Cellular Effects
This compound modifies cellular functions by covalently attaching to target proteins. This modification can lead to:
- Altered Enzyme Activity: Depending on the site of modification, it can inhibit or activate enzymes, thereby influencing metabolic pathways.
- Changes in Protein Interactions: By attaching to specific proteins, it can alter their interactions with other biomolecules, impacting signaling pathways.
In laboratory settings, the temporal effects of this compound have shown that modifications may lead to sustained changes in cellular functions over time.
Case Studies and Research Findings
- Bioconjugation Applications:
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Neuroprotective Studies:
- While not directly linked to this compound itself, related propargylamines have shown neuroprotective properties in various models. For instance, derivatives have been studied for their ability to reduce neuroinflammation and protect neuronal cells from oxidative stress . These findings suggest potential therapeutic applications for this compound in neurodegenerative diseases.
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Protein Degradation via PROTACs:
- Research has illustrated that compounds like this compound serve as effective linkers in PROTACs designed for targeted protein degradation. These PROTACs utilize the unique reactivity of the propargyl group to engage with E3 ligases, leading to the ubiquitination and subsequent degradation of target proteins .
Comparison with Similar Compounds
Compound Name | Functional Groups | Unique Features |
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Propargyl-PEG4-acid | Carboxylic acid | Lacks amine functionality |
Propargylamine | Amine and propargyl | Simpler structure with limited versatility |
Propargyl-PEG6-amine | Longer PEG chain | Improved solubility but similar reactivity |
This compound stands out due to its bifunctional nature, allowing diverse chemical reactions essential for bioconjugation and drug delivery applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Propargyl-PEG4-amine, and how can experimental reproducibility be ensured?
this compound is typically synthesized via two main steps: (1) introducing a propargyl group (e.g., using propargyl bromide or propargylamine) to a PEG4 backbone, and (2) functionalizing the terminal end with an amine group via reductive amination or nucleophilic substitution . To ensure reproducibility, researchers must document reaction conditions (temperature, solvent, molar ratios), purification methods (e.g., column chromatography or dialysis), and analytical validation (e.g., NMR, HPLC) . Batch-to-batch variability can be minimized by adhering to strict stoichiometric controls and validating purity (>95%) using mass spectrometry .
Q. What characterization techniques are critical for verifying this compound’s structural integrity and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of propargyl (δ ~2.5 ppm for terminal alkynes) and PEG4 backbone protons (δ ~3.6–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities from incomplete reactions .
- Mass Spectrometry (MS) : For molecular weight validation (theoretical: 231.29 g/mol) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify amine (-NH2) and alkyne (-C≡C) functional groups .
Q. How should this compound be stored to maintain stability, and what solvents are compatible?
The compound is hygroscopic and light-sensitive. Store at -20°C in anhydrous conditions, preferably under inert gas (e.g., argon) . Compatible solvents include DMSO, DMF, DCM, and THF, but aqueous solutions should be prepared immediately before use to avoid hydrolysis .
Advanced Research Questions
Q. What strategies optimize this compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
Key considerations:
- Catalyst System : Use Cu(I) sources (e.g., CuBr) with ligands (e.g., TBTA) to enhance reaction efficiency and reduce cytotoxicity .
- Stoichiometry : Maintain a 1:1.2 molar ratio (alkyne:azide) to ensure complete conjugation .
- Reaction Medium : Aqueous-organic mixtures (e.g., DMSO/PBS) improve solubility of PEGylated intermediates .
- Validation : Confirm conjugation via MALDI-TOF MS or fluorescence quenching assays .
Q. How can researchers address contradictions in reported reaction yields when using this compound in PROTAC synthesis?
Discrepancies often arise from:
- Purity Variability : Impurities (>5%) in commercial batches can hinder amine-COOH coupling; validate via COA (Certificate of Analysis) .
- Steric Effects : The PEG4 spacer’s flexibility impacts linker efficiency; compare with shorter/longer PEG variants (e.g., PEG2 or PEG6) .
- Storage Degradation : Prolonged thawing cycles or moisture exposure can deactivate the amine group; use freshly prepared solutions . Mitigation includes replicating protocols with independently synthesized batches and reporting detailed experimental conditions (e.g., temperature, catalyst loading) .
Q. What analytical approaches resolve challenges in quantifying this compound’s cellular uptake in nanoparticle formulations?
- Fluorescent Tagging : Label with Cy5 or FITC via NHS-ester chemistry and quantify uptake via flow cytometry .
- Mass Spectrometry Imaging (MSI) : Spatial resolution of intracellular distribution .
- Control Experiments : Use PEG4-amine (without propargyl) to differentiate non-specific binding .
- Statistical Validation : Triplicate experiments with error bars to account for batch variability .
Q. Methodological Guidelines
- Experimental Design : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with explicit details on synthesis, characterization, and validation .
- Data Reporting : Include raw spectra (NMR, MS), chromatograms, and statistical analyses in supplementary materials .
- Ethical Replication : Disclose all modifications to published protocols and cite original methods .
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPAHLHHBCWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013921-36-2 | |
Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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